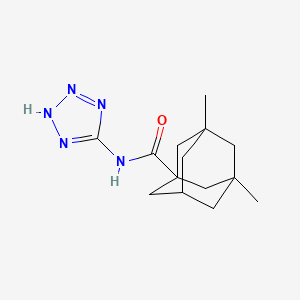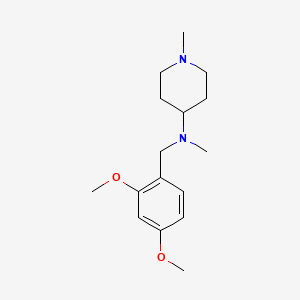![molecular formula C21H21ClN2O3S B4984850 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for the use of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one in scientific research. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound.
Synthesemethoden
The synthesis of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 4-(4-morpholinylcarbonyl)benzaldehyde with 4-chlorobenzylamine in the presence of thioacetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[4-(morpholine-4-carbonyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-18-7-1-15(2-8-18)13-24-19(25)14-28-21(24)17-5-3-16(4-6-17)20(26)23-9-11-27-12-10-23/h1-8,21H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBEVPUUOUMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-2-[4-(morpholin-4-ylcarbonyl)phenyl]-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)



![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)

![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)